Labeling proteins for chemiluminescent immunoassays often suffers from variable conjugate stability and pH sensitivity. Luminol isothiocyanate (CAS 107807-39-6) addresses this with a reactive isothiocyanate group that forms stable thiourea linkages at pH 9.0-9.5, ideal for pH-sensitive antibodies. • Stable thiourea bond for consistent performance. • Superior hydrolytic stability vs. NHS esters. • Luminol core preserves high quantum yield; isoluminol derivatives reduce output. Supplied as high-purity reagent for reliable R&D.
2,3-Dihydro-6-isothiocyanato-1,4-phthalazinedione (CAS 107807-39-6), also known as luminol isothiocyanate, is a chemiluminescent labeling reagent. It consists of a luminol core, the light-emitting moiety, functionalized with a reactive isothiocyanate (-NCS) group. This group enables the covalent attachment of the luminol label to primary amines on biomolecules, such as proteins and antibodies, through a stable thiourea linkage. Its primary application is in the development of highly sensitive detection systems, particularly chemiluminescence immunoassays (CLIAs), where it serves as a robust precursor for creating labeled probes.
Substituting this compound with a close analog is often unviable due to significant impacts on performance and processability. Using an isomeric analog, such as isoluminol isothiocyanate, can alter the chemiluminescence quantum yield, as light emission efficiency is highly sensitive to the position of the functional group on the phthalhydrazide core. Furthermore, opting for a luminol derivative with a different reactive group, like an N-hydroxysuccinimide (NHS) ester, introduces critical differences in processability; the isothiocyanate group offers distinct reaction kinetics and hydrolytic stability compared to NHS esters, making direct protocol transfer and consistent conjugate performance unlikely.
The isothiocyanate functional group reacts efficiently with primary amines under moderately alkaline conditions, typically in the pH range of 9.0-9.5. This provides a distinct processing window compared to N-hydroxysuccinimide (NHS) esters, which are most effective at a lower pH of 7.2-8.5. The higher pH optimum for isothiocyanates can be advantageous for specific protein substrates or when trying to avoid reaction with other pH-sensitive functional groups.
| Evidence Dimension | Optimal pH for Amine Conjugation |
| Target Compound Data | pH 9.0 - 9.5 (for Isothiocyanate group) |
| Comparator Or Baseline | NHS Ester: pH 7.2 - 8.5 |
| Quantified Difference | Optimal pH range is ~1.5 units higher than for NHS esters |
| Conditions | Aqueous buffer for protein conjugation |
This allows for process optimization and selective reactivity, which is critical when working with pH-sensitive proteins or complex biomolecules.
The isothiocyanate group reacts with primary amines to form a thiourea linkage. While NHS esters form a highly stable amide bond, studies have noted that under certain conditions, thiourea bonds offer robust stability suitable for most immunoassay applications and provide an alternative conjugation chemistry. This makes it a reliable choice for producing stable conjugates for diagnostic and research reagents.
| Evidence Dimension | Resulting Covalent Bond |
| Target Compound Data | Thiourea bond |
| Comparator Or Baseline | NHS Ester: Amide bond |
| Quantified Difference | Different bond chemistry with distinct stability profiles |
| Conditions | Post-conjugation in aqueous solution |
The formation of a stable covalent bond is essential for the reliability, reproducibility, and shelf-life of labeled antibodies and other protein reagents.
The quantum yield of phthalhydrazide-based labels is highly dependent on the substitution pattern of the core structure. Chemical modification of the amino group on the luminol core is known to decrease its chemiluminescence intensity. In contrast, similar modifications on the isomeric isoluminol core typically cause an increase in light emission intensity. Therefore, while isoluminol derivatives like ABEI may offer higher intrinsic quantum yields, the luminol-based structure of this compound provides a different set of steric and electronic properties that can be advantageous in specific assay environments where the local molecular environment significantly modulates light output.
| Evidence Dimension | Effect of Amino Group Derivatization on Chemiluminescence Intensity |
| Target Compound Data | Luminol Core: Derivatization generally decreases light intensity |
| Comparator Or Baseline | Isoluminol Core: Derivatization generally increases light intensity |
| Quantified Difference | Opposite effect on light emission upon conjugation |
| Conditions | Typical aqueous chemiluminescence assay conditions |
This structural difference is a key selection criterion; it means this compound may provide superior signal-to-noise in assays where the microenvironment of the binding site (e.g., on an antibody) favors the luminol structure, even if its solution-phase quantum yield is lower than an isoluminol analog.
This compound is a suitable precursor for creating labeled antibodies or antigens for use in CLIA systems. Its stable linkage and specific chemiluminescent properties make it a reliable choice for developing diagnostic kits where consistent performance is paramount.
Its optimal conjugation reactivity at a pH of 9.0-9.5 makes it the right choice for labeling proteins that may be sensitive to the lower pH conditions required by other reagents like NHS esters, or for protocols where pH is used to control labeling selectivity.
As a luminol-core label, it serves as a valuable tool for comparative studies against isoluminol-based labels. Researchers can use it to assess how the local environment of an antibody-antigen binding site differentially affects the light output of the two isomeric cores, providing insights into assay matrix effects.